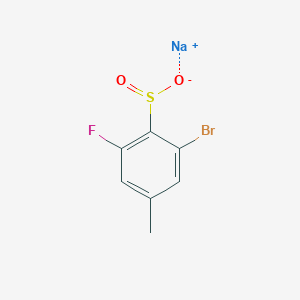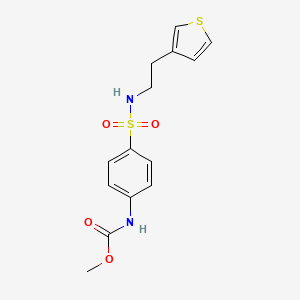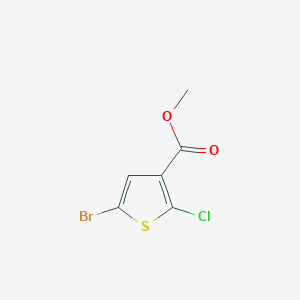
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an indoline group (a benzene ring fused to a five-membered nitrogen-containing ring). These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl, piperidine, and indoline groups each contribute distinct structural characteristics .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives can undergo a variety of chemical reactions, including Boulton–Katritzky rearrangement .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidine ring could potentially make the compound a base .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines, including 1-benzoylpiperidine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers have explored the synthesis of substituted piperidines using innovative methods . In medicinal chemistry, 1-benzoylpiperidine derivatives have been investigated for their potential as:
Wirkmechanismus
The mechanism of action would depend on the specific biological target of the compound. Many piperidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Zukünftige Richtungen
Future research could explore the synthesis, characterization, and biological activity of this compound. Given the wide range of activities exhibited by piperidine derivatives, “1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” could potentially have interesting pharmaceutical applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves the reaction of 1-benzoylindoline-6-carboxylic acid with 2-piperidin-1-ylethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "1-benzoylindoline-6-carboxylic acid", "2-piperidin-1-ylethylamine", "coupling agent (e.g. EDCI or HATU)", "dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Step 1: Dissolve 1-benzoylindoline-6-carboxylic acid and 2-piperidin-1-ylethylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add a dehydrating agent such as thionyl chloride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1251558-33-4 |
Produktname |
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide |
Molekularformel |
C23H18N4O4S |
Molekulargewicht |
446.48 |
IUPAC-Name |
3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
InChI-Schlüssel |
SDOZXZFDQNRWQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)


![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)


![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)
![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)